Cyp51/PD-L1-IN-2

Description

BenchChem offers high-quality Cyp51/PD-L1-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyp51/PD-L1-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C25H23N7O3 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

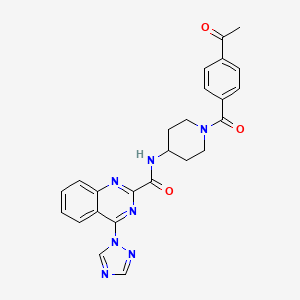

N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide |

InChI |

InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34) |

InChI Key |

KSJLMFWBUAALRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Synergistic Eradication: The Rationale and Mechanics of Dual CYP51 and PD-L1 Inhibition

Executive Summary

The treatment of invasive fungal infections (IFIs) is increasingly compromised by the emergence of drug-resistant strains and the profound immunosuppression observed in affected patients. Traditional monotherapies targeting the fungal pathogen often fail because they do not address the host's compromised immune state. The development of dual-target inhibitors against Lanosterol 14α-demethylase (CYP51) and Programmed Death-Ligand 1 (PD-L1) represents a paradigm shift in antimicrobial drug design[1]. By simultaneously disrupting fungal membrane biosynthesis and reversing host immune exhaustion, these novel agents deliver a synergistic "one-two punch"[1]. This technical guide explores the mechanistic rationale, structural design, and experimental validation of this dual-targeting strategy for researchers and drug development professionals.

The Mechanistic Rationale for Dual Inhibition

The Fungal Target: CYP51 and Membrane Integrity

CYP51 is a cytochrome P450 metalloenzyme critical for the biosynthesis of ergosterol, the primary sterol maintaining fungal cell membrane fluidity and integrity[2]. Inhibition of CYP51 by traditional azoles or novel quinazoline derivatives prevents the conversion of lanosterol to ergosterol. This enzymatic blockade not only starves the cell of essential structural components but also leads to the accumulation of toxic 14α-methylated sterol intermediates. These toxic byproducts induce severe mitochondrial damage and drive the accumulation of reactive oxygen species (ROS), ultimately culminating in fungal cell lysis and apoptosis[3],[4].

The Host Target: PD-L1 and Immune Evasion

Fungal pathogens have evolved sophisticated mechanisms to evade host immune surveillance. A primary strategy involves upregulating the expression of the immune checkpoint protein PD-L1 on host immune cells (e.g., macrophages) and epithelial cells within the infection microenvironment[1]. When PD-L1 binds to the PD-1 receptor on host T-cells, it transmits an inhibitory signal that dampens T-cell proliferation, reduces pro-inflammatory cytokine production, and induces T-cell exhaustion,. This immunosuppressive shield allows the fungus to proliferate unchecked.

The Synergistic "One-Two Punch"

The rationale for a single molecule targeting both CYP51 and PD-L1 is rooted in the symbiotic relationship between direct pathogen clearance and host immune reinvigoration. While the CYP51 inhibitory axis directly attacks the fungal cell, the PD-L1 inhibitory axis blocks the PD-1/PD-L1 interaction, releasing the "brakes" on the host's immune system[1]. This dual action accelerates the clearance of drug-resistant strains by enabling a robust T-cell and macrophage-mediated attack alongside direct fungicidal toxicity[5],[4].

Structural Biology & Pharmacophore Design

Designing a single small molecule to bind two distinct targets—a fungal metalloenzyme and a human protein-protein interaction interface—requires precise spatial engineering. Researchers successfully utilized a "skeleton growth method" based on the structural scaffolds of existing CYP51 and PD-1/PD-L1 inhibitors[6].

Pharmacophore modeling revealed that the hydrophobic features (such as biphenyl and chlorophenyl groups) required to occupy the inner active site of CYP51 share a striking spatial distribution with the hydrophobic pockets of the PD-L1 dimer interface[6]. By extracting the core groups of both inhibitor classes, chemists constructed novel quinazoline derivatives. These molecules extend a key azole-like structure to coordinate with the heme iron of CYP51, while their hydrophobic tails effectively disrupt the PD-1/PD-L1 interaction[6].

Quantitative Efficacy Profiles

The successful translation of the pharmacophore model into active compounds has yielded several lead candidates. The table below summarizes the in vitro potency of key dual-target quinazoline inhibitors, demonstrating their nanomolar affinity for both targets.

| Compound Designation | CYP51 IC50 (μM) | PD-L1 IC50 (μM) | Antifungal MIC50 (μg/mL) | Key Cellular Effects |

| CYP51/PD-L1-IN-2 (L20) | 0.263 | 0.017 | 0.25 – 2.0 | Diminishes IL-2, NLRP3, NF-κB; induces ROS[3],[7] |

| CYP51/PD-L1-IN-4 (14a-2) | 0.170 | 0.021 | 0.125 – 0.5 | Broad-spectrum activity against Candida spp.[5],[8] |

| CYP51/PD-L1-IN-1 (L11) | 0.884 | N/A | 0.25 – 2.0 | Potent antifungal activity via CYP51 inhibition[9],[6] |

Experimental Validation Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the evaluation of dual inhibitors requires orthogonal assays that independently verify engagement at both targets, followed by a functional assay that proves biological synergy.

Protocol 4.1: PD-1/PD-L1 Binding Blockade (HTRF Assay)

Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it minimizes background auto-fluorescence common in complex quinazoline scaffolds. It provides a direct, cell-free measurement of protein-protein interaction disruption.

-

Reagent Preparation: Prepare tagged human PD-1 (e.g., His-tagged) and PD-L1 (e.g., Fc-tagged) recombinant proteins in an assay buffer (PBS + 0.1% BSA + 0.05% Tween-20)[2].

-

Compound Incubation: Dispense the dual inhibitor (e.g., L20) at varying concentrations (serial dilution) into a 384-well plate. Add the tagged PD-L1 protein and incubate for 15 minutes at room temperature to allow compound binding.

-

Receptor Addition: Add the tagged PD-1 protein to the wells and incubate for an additional 60 minutes[2].

-

Detection: Add a pre-mixed solution of HTRF detection fluorophores (Anti-His-Europium cryptate donor and Anti-Fc-XL665 acceptor)[2]. Incubate in the dark for 1 hour.

-

Measurement: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm). Calculate the FRET ratio (665/620). A dose-dependent decrease in the FRET signal indicates successful blockade of the PD-1/PD-L1 interaction[2].

Protocol 4.2: Fungal-Macrophage Co-Culture Assay

Causality & Rationale: Biochemical binding does not guarantee functional immune reinvigoration. This co-culture system self-validates the dual mechanism by comparing the compound's effect on fungi alone versus fungi in the presence of immune cells.

-

Cell Preparation: Culture human peripheral blood mononuclear cell (PBMC)-derived macrophages and Candida albicans separately.

-

Infection: Seed macrophages in a 96-well plate. Introduce C. albicans at a Multiplicity of Infection (MOI) of 1:1.

-

Treatment: Treat the co-culture with the dual inhibitor (e.g., 14a-2). Critical Step: Include self-validating controls: Fluconazole (CYP51 inhibition only) and an anti-PD-L1 monoclonal antibody (immune activation only).

-

Incubation & Readout: Incubate for 24 hours. Measure fungal burden via Colony Forming Units (CFU) plating. Simultaneously, collect the supernatant to quantify pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) via ELISA.

-

Expected Outcome: The dual inhibitor should demonstrate a significantly lower fungal burden in the co-culture than in a fungi-only culture, proving that immune activation (evidenced by increased cytokine release) synergizes with direct CYP51-mediated toxicity[5],[4].

Visualizations

Mechanistic pathway of dual CYP51/PD-L1 inhibitors bridging direct toxicity and immune activation.

Self-validating experimental workflow for evaluating dual-target engagement and functional synergy.

References

-

"CYP51/PD-L1-IN-2", BioHippo. URL: [Link]

-

Fakhim H, et al. "Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris", PMC, National Institutes of Health. URL:[Link]

-

Sun B, et al. "Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties", ACS Publications. URL:[Link]

-

Sun B, et al. "Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties", PubMed. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

Unveiling CYP51/PD-L1-IN-2: A Technical Whitepaper on Dual-Target Antifungal Immunotherapy

Executive Summary

The treatment of invasive fungal infections is increasingly compromised by the emergence of drug-resistant strains and the immunosuppressive microenvironments these pathogens cultivate. Pathogenic fungi frequently secrete exotoxins that upregulate the host's Programmed Death-Ligand 1 (PD-L1), leading to T-cell exhaustion and immune evasion. Traditional antifungals, such as azoles, target the fungal enzyme Lanosterol 14α-demethylase (CYP51) but fail to address this host-side immune suppression.

CYP51/PD-L1-IN-2 (Compound L20) represents a paradigm shift in pharmacological design: a small-molecule dual-target inhibitor engineered to simultaneously disrupt fungal cell membrane synthesis and reinvigorate the host's immune response. By delivering a "one-two punch," this quinazoline derivative directly induces fungal apoptosis while blocking the PD-1/PD-L1 checkpoint[1]. This guide dissects the structural rationale, synthetic methodology, and experimental validation of CYP51/PD-L1-IN-2 for drug development professionals.

Molecular Rationale & Structural Design

The foundation of CYP51/PD-L1-IN-2 (CAS: 3032386-58-3) relies on a fragment-based skeleton growth strategy, merging the pharmacophores of azole antifungals and small-molecule immune checkpoint inhibitors [2].

-

CYP51 Inhibition (The Antifungal Warhead): The molecule utilizes a 4-(1H-1,2,4-triazol-1-yl)quinazoline core. The nitrogen atom of the triazole ring is strictly required to form a coordinate covalent bond with the iron atom in the heme group of the fungal CYP51 enzyme. This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterols, mitochondrial damage, reactive oxygen species (ROS) aggregation, and ultimately, fungal lysis [3].

-

PD-L1 Antagonism (The Immune Reinvigorator): The tail of the molecule features an N-(1-(4-acetylbenzoyl)piperidin-4-yl) carboxamide group. This bulky, hydrophobic moiety is designed to occupy the lipophilic pocket of the PD-L1 surface. By doing so, it induces the formation of inactive PD-L1 dimers, sterically occluding its interaction with the PD-1 receptor on T-cells, thereby reversing T-cell exhaustion and reducing intracellular immunosuppressive markers like NF-κBp65 [2].

Dual-target mechanism of CYP51/PD-L1-IN-2 bridging direct antifungal action and immune activation.

Synthetic Methodology of CYP51/PD-L1-IN-2

The synthesis of CYP51/PD-L1-IN-2 (O=C(C1=NC2=CC=CC=C2C(N3C=NC=N3)=N1)NC4CCN(C(C5=CC=C(C(C)=O)C=C5)=O)CC4) requires a convergent approach, ensuring the integrity of both the sensitive triazole ring and the sterically hindered amide bonds.

Step 1: Preparation of the PD-L1 Targeting Tail

-

Coupling: React 4-acetylbenzoic acid with tert-butyl piperidin-4-ylcarbamate in DMF.

-

Causality: HATU and DIPEA are utilized here instead of standard carbodiimides to drive the amidation of the secondary amine on the piperidine ring efficiently without degradation.

-

-

Deprotection: Treat the intermediate with a 1:1 mixture of TFA/DCM at 0°C to remove the Boc protecting group, yielding 1-(4-acetylbenzoyl)piperidin-4-amine.

Step 2: Assembly of the CYP51 Targeting Core

-

Chlorination: Reflux ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with POCl3.

-

Causality: This converts the stable oxo-group into a highly reactive 4-chloro leaving group, priming the ring for nucleophilic attack.

-

-

Triazole Substitution: React the resulting ethyl 4-chloroquinazoline-2-carboxylate with 1H-1,2,4-triazole and K2CO3 in acetonitrile at 80°C.

-

Saponification: Hydrolyze the ester using LiOH in THF/H2O (3:1) to yield 4-(1H-1,2,4-triazol-1-yl)quinazoline-2-carboxylic acid.

Step 3: Fragment Combination (Final Coupling)

-

Amidation: Couple the carboxylic acid from Step 2 with the free amine from Step 1 using EDCI, HOBt, and DIPEA in DMF at room temperature.

-

Causality: EDCI/HOBt is specifically chosen for the final step over HATU to prevent potential side-reactions (such as guanidinylation) with the unprotected triazole moiety.

-

-

Purification: Purify via silica gel column chromatography (DCM:MeOH) to isolate the pure CYP51/PD-L1-IN-2 compound.

Quantitative Pharmacology & Comparative Efficacy

In vitro profiling demonstrates that CYP51/PD-L1-IN-2 possesses nanomolar affinity for PD-L1 while maintaining potent sub-micromolar inhibition of CYP51, outperforming several single-target clinical standards [1][3].

| Compound | Target Profile | CYP51 IC50 (μM) | PD-L1 IC50 (μM) | Antifungal MIC50 (μg/mL) |

| CYP51/PD-L1-IN-2 (L20) | Dual-Target | 0.263 | 0.017 | 0.25 - 2.0 |

| CYP51/PD-L1-IN-1 (L11) | Dual-Target | 0.884 | 0.083 | 0.25 - 2.0 |

| CYP51/PD-L1-IN-3 (L21) | Dual-Target | 0.205 | 0.039 | 0.25 - 2.0 |

| Fluconazole | Single (CYP51) | ~0.31 - 1327 | N/A | Strain Dependent |

| Atezolizumab | Single (PD-L1) | N/A | 3.9* | N/A |

*Note: Values reflect specific in vitro biochemical assay conditions as cited in comparative literature. Small-molecule PD-L1 inhibitors often exhibit different kinetic binding profiles compared to monoclonal antibodies.

Experimental Protocols for Dual-Target Validation

To ensure a self-validating system, the evaluation of CYP51/PD-L1-IN-2 must incorporate orthogonal assays that independently verify engagement at both targets, followed by phenotypic confirmation [4].

Step-by-step experimental workflow for the validation of dual-target CYP51/PD-L1 inhibitors.

Protocol A: CYP51 Enzymatic Inhibition Assay

Causality: Measures the direct disruption of substrate turnover by quantifying absorbance changes, validating the triazole's binding to the heme iron.

-

Preparation: Reconstitute recombinant fungal CYP51 enzyme in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

-

Incubation: Add CYP51/PD-L1-IN-2 (serial dilutions from 10 μM to 0.001 μM) and incubate for 15 minutes at 37°C. Include Fluconazole as a positive control and 1% DMSO as a vehicle control.

-

Reaction Initiation: Add the substrate (lanosterol) and an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Detection: Monitor the change in absorbance at 450 nm over 30 minutes. Calculate the IC50 by fitting the percentage of inhibition to a standard dose-response curve.

Protocol B: PD-L1 Binding Affinity via Bio-Layer Interferometry (BLI)

Causality: BLI is chosen over standard ELISA because it provides real-time kinetic data (Association/Dissociation rates) and determines the true dissociation constant ( KD ), ruling out non-specific aggregation.

-

Sensor Hydration: Hydrate Ni-NTA biosensors in assay buffer (PBS with 0.05% Tween-20 and 0.1% BSA) for 10 minutes.

-

Ligand Loading: Load His-tagged human PD-L1 recombinant protein onto the biosensors until a shift of ~1.0 nm is achieved.

-

Baseline & Association: Establish a 60-second baseline in assay buffer. Transfer sensors to wells containing varying concentrations of CYP51/PD-L1-IN-2 (e.g., 100 nM to 6.25 nM) for 120 seconds to measure the association rate ( kon ).

-

Dissociation: Transfer sensors back to the assay buffer for 120 seconds to measure the dissociation rate ( koff ).

-

Data Analysis: Subtract the reference sensor data (unloaded sensor in compound) to eliminate background noise. Fit the curves using a 1:1 global kinetic binding model to calculate the KD .

Protocol C: Mechanistic Profiling (ROS & Apoptosis)

Causality: Proves that the biochemical inhibition of CYP51 translates to the intended phenotypic fungal death rather than mere fungistatic stalling.

-

Treatment: Treat Candida albicans cultures in logarithmic growth phase with CYP51/PD-L1-IN-2 at 1× and 2× MIC50 concentrations for 12 hours.

-

Staining: Harvest cells, wash with PBS, and co-stain with DCFH-DA (for intracellular ROS accumulation) and Annexin V-FITC/PI (for early/late apoptosis).

-

Flow Cytometry: Analyze the fluorescence intensity. An upward shift in the FITC+/PI- quadrant validates the induction of early apoptosis, confirming the downstream effects of membrane disruption.

References

-

Sun, B.; Liu, W.; Wang, Q.; Liu, Y.; Yu, S.; Liu, M.; Han, J. "Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties". Journal of Medicinal Chemistry, ACS Publications. 2023, 66, 13007–13027. Available at:[Link]

-

MDPI. "Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris". Journal of Fungi. Available at:[Link]

Engineering the Next Generation of Targeted Therapeutics: A Technical Guide to Quinazoline-Based Dual Inhibitors

Introduction & Pharmacophore Rationale

The quinazoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically anchoring the development of first-generation 1 (TKIs) like gefitinib and erlotinib[1]. However, the rapid emergence of acquired resistance (e.g., T790M or C797S mutations) and compensatory pathway activation has necessitated a paradigm shift in rational drug design.

Dual inhibitors—single small molecules designed to simultaneously engage two distinct biological targets—offer a robust solution to overcome resistance, reduce pharmacokinetic drug-drug interactions, and minimize pill burden[2]. This technical guide delineates the rational design, structure-activity relationship (SAR) optimization, and experimental validation of quinazoline-based dual inhibitors.

Structural Design & Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline core mimics the adenine ring of ATP, allowing it to competitively bind the ATP-binding cleft of the kinase domain[2]. To engineer dual inhibitors, medicinal chemists employ a "pharmacophore merging" or "linker-tethering" strategy.

-

The Hinge Binder (Quinazoline Core): The N1 and N3 atoms of the quinazoline ring interact with the kinase hinge region (e.g., Met793 in EGFR) via critical hydrogen bonding.

-

The Selectivity Pocket (C4-Anilino Group): Substitutions on the aniline ring (e.g., 3-chloro, 4-fluoro) project into the hydrophobic pocket, dictating primary kinase selectivity.

-

The Solvent Channel (C6 and C7 Positions): These positions are highly tolerant of bulky substitutions. By attaching a linker and a secondary pharmacophore (e.g., a zinc-binding hydroxamate group for HDAC inhibition) at C6 or C7, the molecule can bridge two distinct target sites[1].

Causality Check: Why target the C6/C7 position for tethering? Modifying these solvent-exposed positions ensures that the primary EGFR-binding affinity is not sterically hindered within the narrow ATP pocket, while allowing the secondary pharmacophore sufficient flexibility to reach its respective target pocket.

Rational workflow for designing quinazoline-based dual kinase inhibitors.

Key Dual-Targeting Strategies & Benchmark Data

EGFR and VEGFR-2 Dual Inhibition

Tumor growth relies on both cellular proliferation (EGFR-driven) and angiogenesis (VEGFR-2-driven). Dual inhibitors like vandetanib block both pathways[2]. Recent optimizations involve introducing3 to enhance hydrogen bonding with the VEGFR-2 DFG motif[3][4].

EGFR and HDAC Dual Inhibition

Epigenetic dysregulation by Histone Deacetylases (HDACs) contributes heavily to TKI resistance. By tethering a hydroxamic acid moiety to the quinazoline core, researchers have developed molecules that simultaneously block EGFR signaling and 5, leading to synergistic apoptosis[1][5].

Quantitative Benchmark Data

| Compound Class / Motif | Primary Target (IC50) | Secondary Target (IC50) | Cell Line (Assay) | Reference |

| Quinazoline-Hydroxamate (1) | HDAC1 (31 nM) | HDAC6 (16 nM) | HeLa (Proliferation) | Chen et al.[1] |

| C2/N3-Substituted (4e) | EGFR (69.4 nM) | VEGFR-2 (-4.41 kcal/mol)* | A-549 (0.59 µM) | Altharawi et al.[3] |

| Quinazoline-Isatin Hybrid (6c) | EGFR (83 nM) | VEGFR-2 (76 nM) | HepG2 / MCF-7 | MDPI[6] |

*Value represents in silico docking score binding affinity.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of dual inhibitors must utilize self-validating systems. This requires incorporating internal controls (e.g., single-target inhibitors) to prove that the observed phenotype is genuinely due to dual inhibition and not off-target toxicity.

Protocol 1: In Vitro Kinase Assay (Biochemical Validation)

Objective: Quantify the IC50 of the synthesized quinazoline derivative against both targets. Causality: Biochemical assays isolate the enzyme from the cellular environment, proving direct target engagement without the confounding variables of cell permeability or efflux pumps.

-

Preparation: Reconstitute recombinant human EGFR and VEGFR-2 in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the dual inhibitor in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

-

Control Setup (Self-Validation): Include a positive control for EGFR (e.g., Erlotinib), a positive control for VEGFR-2 (e.g., Sorafenib), a dual-control (e.g., Vandetanib), and a vehicle control (1% DMSO).

-

Reaction Initiation: Add ATP at the Km concentration for each specific kinase to ensure competitive binding dynamics are accurately measured. Add the specific peptide substrate.

-

Detection: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo assay to measure phosphorylated product or ADP generation after 60 minutes of incubation at room temperature.

-

Data Analysis: Fit the dose-response data to a four-parameter logistic curve using GraphPad Prism to determine the IC50.

Protocol 2: Cellular Phenotypic and Apoptosis Assay (Annexin V/PI)

Objective: Confirm that the dual inhibitor penetrates the cell membrane and induces apoptosis more effectively than single-target agents. Causality: While a compound might be potent biochemically, it may lack efficacy in vitro due to poor lipophilicity or rapid metabolism. Annexin V/PI staining differentiates between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

-

Cell Seeding: Seed target cancer cells (e.g., A549 for EGFR/VEGFR-2 profiling) at 5×105 cells/well in a 6-well plate. Incubate overnight.

-

Treatment: Treat cells with the dual inhibitor at 0.5×, 1×, and 2× the cellular IC50 for 48 hours. Include single-target inhibitor controls.

-

Harvesting: Wash cells with cold PBS, trypsinize gently, and centrifuge at 300 x g for 5 minutes.

-

Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).6 at room temperature[6].

-

Flow Cytometry: Analyze within 1 hour using a flow cytometer. The dual inhibitor should demonstrate a statistically significant shift toward the early/late apoptotic quadrants compared to single-agent treatments, validating the synergistic effect of dual blockade.

Mechanism of action: Dual inhibition of EGFR and VEGFR-2 prevents proliferation and angiogenesis.

Conclusion

The evolution of quinazoline derivatives from single-target TKIs to sophisticated dual inhibitors represents a critical leap in rational drug design. By meticulously optimizing the C6/C7 solvent channels or C2/N3 positions, researchers can engineer molecules that simultaneously dismantle tumor proliferation and its supporting microenvironment (e.g., angiogenesis or epigenetic silencing). Rigorous, self-validating biochemical and cellular assays remain paramount to ensuring these multi-kinase inhibitors translate effectively from the bench to clinical success.

References

- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.PMC - NIH.

- Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies.tbzmed.ac.ir.

- Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review.globalresearchonline.net.

- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu

- Quinazoline Based HDAC Dual Inhibitors.Encyclopedia MDPI.

Sources

- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Quinazoline Based HDAC Dual Inhibitors | Encyclopedia MDPI [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

Engineering Synergistic Antifungal Immunity: A Technical Whitepaper on the Biological Activity of Cyp51/PD-L1-IN-2

Executive Summary: The Rationale for Dual-Target Therapeutics

Fungal infections, particularly in immunocompromised patients, present a profound clinical challenge due to the rapid emergence of drug-resistant strains and pathogen-induced immune evasion. Pathogenic fungi frequently secrete exotoxins that induce the excessive activation of programmed death-ligand 1 (PD-L1) within the host's infection microenvironment[1]. This upregulation leads to localized T-cell exhaustion, allowing the fungi to escape host immune surveillance. Concurrently, fungal survival and proliferation rely heavily on the ergosterol biosynthesis pathway, which is dependent on the enzyme Lanosterol 14α-demethylase (CYP51)[2].

Cyp51/PD-L1-IN-2 (Compound L20) represents a paradigm shift in antifungal pharmacology. Synthesized via a skeleton growth method that merges the pharmacophore features of azole antifungals and PD-L1 immune checkpoint inhibitors, this novel quinazoline derivative simultaneously exerts direct fungicidal activity and host immune activation[1]. By analyzing the structural scaffolds of both targets, researchers successfully engineered a single molecule capable of bridging these two distinct biological domains[3].

Pharmacological Profile and Quantitative Benchmarks

The efficacy of a dual-target inhibitor is predicated on its balanced affinity for two structurally distinct targets. Cyp51/PD-L1-IN-2 demonstrates exceptional sub-micromolar potency against both the fungal enzyme and the human immune checkpoint receptor[4].

Table 1: Comparative In Vitro Potency of Quinazoline-based Dual Inhibitors Data synthesized from comparative biochemical evaluations[2],[1].

| Compound | Target 1: CYP51 IC₅₀ (μM) | Target 2: PD-L1 IC₅₀ (μM) | Fungal MIC₅₀ Range (μg/mL) |

| Cyp51/PD-L1-IN-1 (L11) | 0.884 | 0.083 | 0.25 - 2.0 |

| Cyp51/PD-L1-IN-2 (L20) | 0.263 | 0.017 | 0.25 - 2.0 |

| Cyp51/PD-L1-IN-3 (L21) | 0.205 | 0.039 | 0.25 - 2.0 |

Mechanistic Pathways: Bridging Fungal Apoptosis and Host Immunoregulation

As an Application Scientist, it is critical to understand why this specific dual mechanism is highly effective. The compound operates via two distinct, yet synergistic, biological axes:

-

Direct Antifungal Activity (CYP51 Axis): By binding directly to the heme group of CYP51, Cyp51/PD-L1-IN-2 halts ergosterol synthesis[1]. This disruption of the fungal cell membrane induces severe cellular stress, leading to mitochondrial depolarization and a lethal accumulation of Reactive Oxygen Species (ROS). This biochemical cascade forces the fungal cell into early apoptosis and eventual lysis[4].

-

Host Immune Restoration (PD-L1 Axis): Simultaneously, the compound competitively binds to human PD-L1, preventing its interaction with the PD-1 receptor on host T-cells[3]. This blockade "releases the brakes" on the host immune system.

-

Causality Insight (Inflammation Control): Crucially, Cyp51/PD-L1-IN-2 also exhibits profound intracellular immunomodulatory effects by significantly reducing the protein levels of IL-2, the NLRP3 inflammasome, and NF-κBp65[4]. Why suppress NLRP3 and NF-κBp65 while activating T-cells? A hyperactive immune response (cytokine storm) can cause severe collateral tissue damage during an infection. By downregulating the NF-κB and NLRP3 inflammatory pathways, the compound ensures a controlled, targeted immune response that accelerates tissue recovery without excessive, damaging inflammation[1].

Dual mechanism of Cyp51/PD-L1-IN-2 driving fungal apoptosis and host immune restoration.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific trustworthiness and reproducibility, the following protocols detail the exact methodologies required to validate the biological activity of Cyp51/PD-L1-IN-2. Every assay is designed as a self-validating system incorporating specific internal controls.

Protocol 1: Dual-Target Biochemical Validation (IC₅₀ Determination)

Purpose: To quantify the direct binding affinity of the compound to CYP51 and PD-L1 in a cell-free environment.

Step-by-Step Workflow:

-

CYP51 Enzymatic Assay:

-

Incubate recombinant Candida albicans CYP51 protein with varying concentrations of Cyp51/PD-L1-IN-2 (0.001 μM to 10 μM) in a potassium phosphate buffer (pH 7.4) containing NADPH.

-

Add a fluorescent lanosterol analog substrate to initiate the reaction.

-

Measure fluorescence quenching continuously over 30 minutes at 37°C.

-

-

PD-L1 TR-FRET Binding Assay:

-

Prepare a reaction mix containing Europium-labeled PD-L1 (donor) and Allophycocyanin (APC)-labeled PD-1 (acceptor).

-

Introduce the compound in a 10-point dose-response dilution series.

-

Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals. A dose-dependent decrease in the FRET signal indicates successful physical blockade of the PD-1/PD-L1 interaction[2].

-

Causality & Self-Validation: The TR-FRET assay must include a known PD-L1 single-target inhibitor (e.g., BMS-103 or Atezolizumab) as a positive control[2]. If the positive control fails to reduce the FRET signal, the recombinant proteins are likely denatured or improperly folded, rendering the assay invalid.

Protocol 2: Cellular ROS and Mitochondrial Damage Quantification

Purpose: To prove that CYP51 inhibition by the compound causally leads to downstream mitochondrial dysfunction in fungal cells[1].

Step-by-Step Workflow:

-

Culture Candida albicans to the exponential log phase and treat with Cyp51/PD-L1-IN-2 at 1x and 2x MIC₅₀ concentrations for 12 hours.

-

ROS Detection: Stain a subset of the treated cells with 10 μM DCFH-DA (which oxidizes to highly fluorescent DCF in the presence of intracellular ROS) for 30 minutes in the dark.

-

Mitochondrial Membrane Potential (ΔΨm): Stain another subset with JC-1 dye (5 μg/mL) for 20 minutes.

-

Analyze both subsets via flow cytometry (FITC and PE channels).

Causality & Self-Validation: JC-1 aggregates (red fluorescence) indicate healthy, polarized mitochondria, while JC-1 monomers (green fluorescence) indicate depolarization and damage. You must include a CCCP-treated group (a known mitochondrial uncoupler) as a positive control. If CCCP does not induce a distinct red-to-green shift, the JC-1 dye is compromised.

Protocol 3: Immunoregulatory Protein Profiling (Western Blot)

Purpose: To verify the downregulation of inflammatory markers (IL-2, NLRP3, NF-κBp65) in host immune cells[4].

Step-by-Step Workflow:

-

Infect human peripheral blood mononuclear cells (PBMCs) with heat-killed C. albicans to stimulate baseline inflammation and induce PD-L1 expression.

-

Treat the co-culture with Cyp51/PD-L1-IN-2 (0.1 μM and 1.0 μM) for 24 hours.

-

Lyse the cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe overnight at 4°C with primary antibodies against IL-2, NLRP3, NF-κBp65, and GAPDH.

-

Develop using an ECL substrate and quantify band intensity via densitometry.

Causality & Self-Validation: GAPDH serves as the internal loading control to ensure equal protein distribution. The heat-killed fungal stimulation acts as the biological positive control for inflammation. A dose-dependent reduction in target bands relative to GAPDH confirms the specific anti-inflammatory mechanism of the compound, proving the reduction is not merely an artifact of general cell death.

References

-

Sun, B., Liu, W., Wang, Q., Liu, Y., Yu, S., Liu, M., & Han, J. (2023). Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties. Journal of Medicinal Chemistry, 66(18), 13007-13027. URL:[Link]

Sources

An In-Depth Technical Guide to Target Engagement Studies for a Novel Dual Cyp51/PD-L1 Inhibitor (Cyp51/PD-L1-IN-2)

Abstract

The convergence of distinct pathological pathways in oncology presents an opportunity for the development of multi-targeted therapeutic agents. This guide outlines a comprehensive strategy for evaluating the target engagement of a hypothetical dual inhibitor, "Cyp51/PD-L1-IN-2," designed to simultaneously modulate sterol biosynthesis and immune checkpoint blockade. We provide a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the biochemical and cellular interactions of such a molecule with its intended targets, Lanosterol 14α-demethylase (Cyp51) and Programmed Death-Ligand 1 (PD-L1). This document furnishes field-proven insights and step-by-step protocols for a suite of assays, from initial biochemical validation to complex cellular and in vivo studies, ensuring a robust and self-validating approach to characterizing novel dual-target inhibitors.

Introduction: The Rationale for Dual Cyp51 and PD-L1 Inhibition

The development of a dual-function inhibitor targeting both Cyp51 and PD-L1 is predicated on the potential for a synergistic anti-cancer effect. These two proteins, while operating in seemingly disparate biological pathways, both contribute to cancer cell survival and proliferation.

1.1 Cyp51: A Metabolic Checkpoint in Cancer

Lanosterol 14α-demethylase, or Cyp51, is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] While its role as a target for antifungal agents is well-established, emerging evidence points to its significance in cancer biology.[3] Cancer cells often exhibit upregulated cholesterol synthesis to meet the demands of rapid proliferation and membrane formation.[3] Inhibition of Cyp51 can disrupt this process, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.

1.2 PD-L1: A Key Mediator of Immune Evasion

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a pivotal role in adaptive immune resistance.[4][5][6] Its interaction with the PD-1 receptor on activated T-cells delivers an inhibitory signal, leading to T-cell exhaustion and allowing cancer cells to evade immune surveillance.[5][6][7] Blocking the PD-1/PD-L1 interaction with monoclonal antibodies has revolutionized the treatment of various cancers.[4][8][9]

1.3 The Synergistic Hypothesis

The rationale for a dual Cyp51/PD-L1 inhibitor lies in the potential to attack tumors on two fronts:

-

Directly , by crippling their metabolic machinery through Cyp51 inhibition.

-

Indirectly , by dismantling their immune-evasive shield through PD-L1 blockade, thereby sensitizing them to immune-mediated destruction.[10][11]

This guide provides the technical framework to validate the target engagement of a hypothetical small molecule, Cyp51/PD-L1-IN-2, at each of these targets.

Biochemical Target Engagement: The First Line of Validation

Biochemical assays are fundamental to confirming direct interaction between Cyp51/PD-L1-IN-2 and its purified targets.[12] These cell-free systems provide a clean assessment of binding affinity and inhibitory potency.

2.1 Cyp51 Target Engagement

-

Enzyme Inhibition Assay: The most direct method to assess Cyp51 engagement is to measure the inhibition of its enzymatic activity. This can be achieved by monitoring the conversion of lanosterol to its demethylated product.[13]

Table 1: Representative Data from a Cyp51 Inhibition Assay

| Cyp51/PD-L1-IN-2 (nM) | % Inhibition | IC50 (nM) |

| 0.1 | 5 | |

| 1 | 15 | |

| 10 | 48 | 10.5 |

| 100 | 92 | |

| 1000 | 98 |

-

Spectral Binding Assays: Cyp51 is a cytochrome P450 enzyme, and ligand binding can induce a characteristic spectral shift in the heme Soret peak.[14] This label-free method can be used in a high-throughput screen to identify initial hits.

2.2 PD-L1 Target Engagement

-

Homogeneous Time-Resolved Fluorescence (HTRF) / AlphaLISA: These proximity-based assays are well-suited for studying the disruption of the PD-1/PD-L1 protein-protein interaction.[8] They rely on the transfer of energy between a donor and an acceptor molecule conjugated to PD-1 and PD-L1, respectively.

Table 2: Representative Data from a PD-1/PD-L1 Dissociation Assay

| Cyp51/PD-L1-IN-2 (nM) | HTRF Signal (a.u.) | % Dissociation | IC50 (nM) |

| 0.1 | 9800 | 2 | |

| 1 | 8500 | 15 | |

| 10 | 5200 | 48 | 11.2 |

| 100 | 1100 | 89 | |

| 1000 | 500 | 95 |

-

Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on the binding and dissociation of Cyp51/PD-L1-IN-2 to immobilized PD-L1, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Cellular Target Engagement: Proving the Concept in a Physiological Context

Cell-based assays are crucial for confirming that Cyp51/PD-L1-IN-2 can penetrate the cell membrane and engage its targets within the complex intracellular environment.[12][15]

3.1 Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free technique to verify direct target engagement in intact cells.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[17]

Workflow for CETSA:

Caption: CETSA workflow for assessing target engagement.

A significant positive shift in the melting temperature (Tm) of both Cyp51 and PD-L1 in the presence of the inhibitor provides strong evidence of intracellular target engagement.[18]

3.2 PD-L1 Reporter Gene Assay

This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a transcription factor responsive to T-cell receptor (TCR) signaling, such as NFAT (Nuclear Factor of Activated T-cells).[19][20][21]

Experimental Setup:

Caption: PD-L1 reporter gene assay principle.

In the presence of Cyp51/PD-L1-IN-2, the inhibitory PD-1/PD-L1 interaction is blocked, leading to TCR signaling and a quantifiable increase in luciferase expression.[22][23][24]

In Vivo Target Engagement and Pharmacodynamic Studies

The final and most critical step is to demonstrate target engagement in a living organism.[25] This requires the development of robust pharmacodynamic (PD) biomarkers.

4.1 Cyp51 In Vivo Target Engagement

-

Measurement of Lanosterol Accumulation: In tumor-bearing animal models treated with Cyp51/PD-L1-IN-2, the accumulation of the Cyp51 substrate, lanosterol, in tumor tissue can be quantified by mass spectrometry. This provides a direct measure of enzyme inhibition in vivo.

4.2 PD-L1 In Vivo Target Engagement

-

Receptor Occupancy Assays: Flow cytometry can be used to measure the occupancy of PD-L1 on tumor cells and immune cells isolated from treated animals. This is achieved by using a fluorescently labeled anti-PD-L1 antibody that does not compete with the inhibitor. A decrease in the binding of the labeled antibody indicates target engagement by the inhibitor.

-

PET Imaging: Positron Emission Tomography (PET) with a radiolabeled tracer that binds to PD-L1 can be used to non-invasively quantify PD-L1 expression and occupancy in tumors over time.[26]

Detailed Experimental Protocols

5.1 Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Plate cancer cells of interest and grow to 80-90% confluency. Treat cells with various concentrations of Cyp51/PD-L1-IN-2 or vehicle (DMSO) for a predetermined time (e.g., 1 hour).

-

Heat Shock: Aliquot cell suspensions into PCR tubes and heat them in a thermal cycler to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.

-

Separation of Soluble and Insoluble Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

-

Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using specific antibodies for Cyp51 and PD-L1.

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. Determine the Tm for each condition and calculate the ΔTm.

5.2 Protocol: PD-1/PD-L1 Blockade Bioassay (Reporter Gene Assay)

-

Cell Culture: Culture PD-1 effector cells (e.g., Jurkat T cells expressing an NFAT-luciferase reporter and human PD-1) and PD-L1 expressing target cells (e.g., CHO-K1 cells expressing human PD-L1 and a TCR activator).[20]

-

Assay Setup: Plate the PD-L1 target cells in a 96-well plate. Add serial dilutions of Cyp51/PD-L1-IN-2 or a control antibody.

-

Co-culture: Add the PD-1 effector cells to the wells containing the target cells and inhibitor.

-

Incubation: Co-culture the cells for a specified period (e.g., 6 hours) at 37°C.

-

Luminescence Reading: Add a luciferase substrate and measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and determine the EC50 value.

Conclusion

The successful development of a dual-targeted agent like Cyp51/PD-L1-IN-2 hinges on a meticulous and multi-faceted approach to target engagement studies. The methodologies outlined in this guide, from initial biochemical screens to in vivo pharmacodynamic assessments, provide a rigorous framework for validating the mechanism of action and guiding the optimization of such novel therapeutics. By adhering to these principles of scientific integrity and causality-driven experimental design, researchers can confidently advance promising dual-inhibitor candidates toward clinical development.

References

-

Title: CYP51: A Major Drug Target in the Cytochrome P450 Superfamily Source: PMC - NIH URL: [Link]

-

Title: PD-1 & PD-L1 Inhibitors Source: Assay Genie URL: [Link]

-

Title: PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit Source: BPS Bioscience URL: [Link]

-

Title: PD-L1 in Cancer Immunotherapy: Key Insights Source: Assay Genie URL: [Link]

-

Title: Exploring InnoSer's Key In vitro Oncology Services: PD-1 PD-L1 Blockade Assay Source: InnoSer URL: [Link]

-

Title: In vivo quantification of programmed death-ligand-1 expression heterogeneity in tumors using fluorescence lifetime imaging Source: PMC - NIH URL: [Link]

-

Title: Biochemical analysis of a multifunctional cytochrome P450 (CYP51) enzyme required for synthesis of antimicrobial triterpenes in plants Source: PNAS URL: [Link]

-

Title: Dual targeting of PD-1/PD-L1 and iL-33/ST2 signalling pathways: a promising approach in breast cancer immunotherapy Source: PMC - NIH URL: [Link]

-

Title: PD-1/PD-L1 pathway: current researches in cancer Source: PMC - NIH URL: [Link]

-

Title: Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL: [Link]

-

Title: Cell-intrinsic PD-L1 signaling drives immunosuppression by myeloid-derived suppressor cells through IL-6/Jak/Stat3 in PD-L1-high lung cancer Source: PMC - NIH URL: [Link]

-

Title: Strategies targeting PD-L1 expression and associated opportunities for cancer combination therapy Source: PMC - NIH URL: [Link]

-

Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: PMC - NIH URL: [Link]

-

Title: Human sterol 14α-demethylase (CYP51) as a target for anticancer chemotherapy: Towards structure-aided drug design Source: ResearchGate URL: [Link]

-

Title: Soluble PD-L1: From Immune Evasion to Cancer Therapy Source: MDPI URL: [Link]

-

Title: Peptide-based PET quantifies target engagement of PD-L1 therapeutics Source: JCI URL: [Link]

-

Title: Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint Source: PMC - NIH URL: [Link]

-

Title: Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography Source: PMC - NIH URL: [Link]

-

Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis URL: [Link]

-

Title: Target Engagement Assays in Early Drug Discovery Source: PMC - NIH URL: [Link]

-

Title: Rationale for PD-L1 Expression as a Biomarker in Immuno-Oncology Source: ASCO Publications URL: [Link]

-

Title: A Practical Guide to Target Engagement Assays Source: Selvita URL: [Link]

-

Title: The role of PD-1/PD-L1 and application of immune-checkpoint inhibitors in human cancers Source: National Library of Medicine URL: [Link]

-

Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review Source: MDPI URL: [Link]

-

Title: Quantitating drug-target engagement in single cells in vitro and in vivo Source: DASH URL: [Link]

-

Title: Strategies for target and pathway engagement in cellular assays Source: ELRIG URL: [Link]

-

Title: Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges Source: Frontiers URL: [Link]

-

Title: A PD-L1 reporter cell line based on the immune checkpoint protein profiling of ATCC cell lines facilitates cancer immunotherapy drug screening Source: Journal for ImmunoTherapy of Cancer URL: [Link]

-

Title: Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors Source: PMC - NIH URL: [Link]

-

Title: Researchers uncover a key mechanism that regulates PD-L1, a protein that helps tumors evade the immune system and is the target of several immunotherapy drugs. Source: UT Southwestern Medical Center URL: [Link]

-

Title: Development of the Inhibitors That Target the PD-1/PD-L1 Interaction—A Brief Look at Progress on Small Molecules, Peptides and Macrocycles Source: MDPI URL: [Link]

-

Title: Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

-

Title: Critical Needs in Cellular Target Engagement Source: Eurofins DiscoverX URL: [Link]

-

Title: PD-L1 immunohistochemical assays for assessment of therapeutic strategies involving immune checkpoint inhibitors in non-small cell lung cancer Source: Oncotarget URL: [Link]

-

Title: Reporter Assays for Therapeutics Targeting Signaling Pathways Source: YouTube URL: [Link]

-

Title: A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications URL: [Link]

-

Title: Dual PD-1/PD-L1 and CTLA-4 inhibition strategies: tailoring immunotherapy for metastatic non-small cell lung cancer Source: Annals of Translational Medicine URL: [Link]

-

Title: Resistance to antifungals that target CYP51 Source: PMC - NIH URL: [Link]

-

Title: The screening of compounds regulating PD‐L1 transcriptional activity in a cell functional high‐throughput manner Source: PMC - NIH URL: [Link]

Sources

- 1. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. assaygenie.com [assaygenie.com]

- 6. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]

- 8. resources.revvity.com [resources.revvity.com]

- 9. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]

- 10. Dual targeting of PD-1/PD-L1 and iL-33/ST2 signalling pathways: a promising approach in breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual PD-1/PD-L1 and CTLA-4 inhibition strategies: tailoring immunotherapy for metastatic non-small cell lung cancer - Kobayashi - Chinese Clinical Oncology [cco.amegroups.org]

- 12. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selvita.com [selvita.com]

- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. biorxiv.org [biorxiv.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. PD-1 PD-L1 Blockade Bioassay | PD1 PDL1 | PD1 PDL1 Interactions [worldwide.promega.com]

- 21. レポーター遺伝子アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Bioactive macrocyclic inhibitors of the PD-1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jitc.bmj.com [jitc.bmj.com]

- 24. youtube.com [youtube.com]

- 25. dash.harvard.edu [dash.harvard.edu]

- 26. JCI - Peptide-based PET quantifies target engagement of PD-L1 therapeutics [jci.org]

Unveiling CYP51: Mechanistic Dynamics and Therapeutic Targeting in Fungal Ergosterol Biosynthesis

Executive Summary

As the landscape of invasive fungal infections grows increasingly complex, understanding the molecular machinery of fungal pathogens is paramount for drug development professionals. At the core of fungal survival is Sterol 14α-demethylase (CYP51) , an essential cytochrome P450 monooxygenase that governs the biosynthesis of ergosterol. This whitepaper provides an in-depth technical analysis of CYP51, detailing its catalytic mechanisms, structural biology, and the precise experimental workflows required to evaluate novel azole inhibitors. By establishing self-validating in vitro systems, researchers can confidently navigate the nuances of enzyme kinetics and bypass the pitfalls of artifactual data.

The Evolutionary and Biochemical Imperative of CYP51

Fungal cell membranes rely on ergosterol to maintain fluidity, asymmetry, and overall integrity—a role fulfilled by cholesterol in mammalian cells. The ergosterol biosynthetic pathway is highly conserved and energy-intensive. CYP51 is the critical checkpoint in this pathway, responsible for the oxidative removal of the 14α-methyl group from sterol precursors[1].

Unlike other cytochrome P450 enzymes that exhibit broad substrate promiscuity, CYP51 is remarkably specific. It is the only P450 family conserved across all biological kingdoms, yet the sequence identity between fungal and human orthologs is often less than 30%[1]. This evolutionary divergence in the substrate-binding cavity provides the structural basis for designing highly selective antifungal therapeutics.

Simplified Ergosterol Biosynthesis Pathway Highlighting the CYP51 Catalytic Checkpoint.

Mechanistic Insights: The Catalytic Cycle of CYP51

CYP51 executes a complex, three-step monooxygenation reaction. During this cycle, the substrate undergoes three successive oxidations, each requiring one molecule of diatomic oxygen ( O2 ) and one reducing equivalent (NADPH), facilitated by a cytochrome P450 reductase (CPR)[2].

-

Hydroxylation: The 14α-methyl group is converted to a 14-hydroxymethyl intermediate.

-

Oxidation: The intermediate is further oxidized to a 14-carboxaldehyde.

-

Cleavage: The acyl-carbon bond is cleaved, releasing formic acid and introducing a critical Δ14,15 double bond into the sterol core[2].

Causality in Experimental Design: When designing reconstitution assays, the choice of substrate is non-trivial. While Candida albicans CYP51 efficiently metabolizes lanosterol, Aspergillus fumigatus CYP51 has a strong preference for eburicol[3]. Forcing an enzyme to process a non-preferred substrate can lead to the uncoupling of the P450 catalytic cycle. Instead of producing the demethylated product, the enzyme prematurely releases reactive oxygen species (ROS). This uncoupling drastically skews kinetic parameters and invalidates IC50 determinations.

Structural Biology: The Mechanics of Azole Inhibition

Azole antifungals (e.g., fluconazole, itraconazole, voriconazole) are the clinical gold standard for targeting CYP51. They function as competitive, reversible inhibitors that bind directly within the active site[2].

The mechanism of action relies on the basic nitrogen atom of the azole ring (N-3 in imidazoles, N-4 in triazoles). This nucleophilic nitrogen coordinates directly as the sixth axial ligand to the heme iron when it is in its resting, oxidized ( Fe3+ ) state[4]. This coordination physically blocks the binding of diatomic oxygen, arresting the catalytic cycle and leading to a toxic accumulation of 14-methylated sterols, which ultimately disrupts the fungal cell membrane[2].

Quantitative Profiling of Azole Affinity

The table below summarizes the inhibitory potency of various azoles against purified recombinant CYP51 orthologs. The data highlights the tight-binding nature of these drugs to fungal targets compared to the human homolog.

| Organism | CYP51 Isoform | Inhibitor (Azole) | IC50 ( μM ) | Binding Mode |

| Candida albicans | CaCYP51 | Fluconazole | 1.2 - 1.3 | Type II |

| Candida albicans | CaCYP51 | Itraconazole | 1.2 - 1.3 | Type II |

| Aspergillus fumigatus | Af51B | Fluconazole | 0.50 | Type II |

| Homo sapiens | HsCYP51 | Ketoconazole | 4.5 | Type II |

Data aggregated from standardized in vitro CYP51 reconstitution assays[4],[5],[3].

Experimental Methodologies: Self-Validating Systems for CYP51 Assays

To accurately measure ligand binding affinities ( Kd ) and validate the binding mode of novel scaffolds, researchers must employ a rigorous spectral binding assay. As a Senior Application Scientist, I mandate the use of difference spectroscopy over absolute absorbance to isolate the specific heme-ligand interaction from background protein scattering.

Self-Validating Workflow for Recombinant CYP51 Spectral Binding Assays.

Step-by-Step Protocol: Recombinant CYP51 Spectral Titration

Step 1: Membrane Solubilization

-

Action: Suspend E. coli membranes expressing recombinant CYP51 in a buffer containing 2% sodium cholate.

-

Causality: CYP51 is an integral membrane protein. Sodium cholate is a mild, non-denaturing anionic detergent that effectively extracts the cytochrome without perturbing the delicate tertiary structure of the active site, ensuring the enzyme remains catalytically competent[5].

Step 2: Affinity Purification (Ni-NTA)

-

Action: Load the solubilized fraction onto a Ni-NTA agarose column. Wash with salt buffers and elute using 1% L-histidine in 0.1 M Tris-HCl (pH 8.1) with 25% glycerol.

-

Causality: Standard His-tag purification relies on imidazole for elution. However, imidazole is a potent Type II ligand that coordinates directly with the heme iron of CYP51. Using imidazole would pre-occupy the active site, masking subsequent azole binding in our assays. L-histidine provides sufficient competition for the Ni-NTA matrix but has negligible affinity for the CYP51 heme, yielding a clean, water-bound enzyme[5].

Step 3: Baseline Spectrum Acquisition (The Self-Validation Check)

-

Action: Dialyze the purified protein and record an absolute UV-Vis absorbance spectrum from 350 nm to 500 nm.

-

Causality: A properly folded, substrate-free CYP51 will display a characteristic Soret band maximum at ~417 nm, indicating the heme iron is in the oxidized ( Fe3+ ) low-spin, hexa-coordinated state with a water molecule as the sixth axial ligand[6]. If a peak at 420 nm (the "P420 form") is dominant, the enzyme has degraded into a catalytically incompetent state, and the assay must be aborted. This step acts as an absolute internal quality control.

Step 4: Ligand Titration & Difference Spectroscopy

-

Action: Divide the validated CYP51 sample equally into a sample cuvette and a reference cuvette. Titrate the azole inhibitor (dissolved in DMSO) into the sample cuvette, while adding an equivalent volume of pure DMSO to the reference cuvette. Record the difference spectra.

-

Causality: Measuring absolute absorbance is confounded by the massive Soret band and background scattering. Difference spectroscopy mathematically subtracts the background, isolating the specific heme-ligand interaction. A successful azole binding event will produce a classic Type II difference spectrum , characterized by a peak at 429–431 nm and a trough at 411–413 nm[7]. This shift proves that the azole nitrogen has successfully displaced the axial water molecule.

Therapeutic Implications and the Mechanics of Resistance

The widespread agricultural and clinical use of azoles has exerted immense selective pressure on fungal populations, driving the emergence of resistant strains. Resistance is frequently mediated by target-site point mutations in the CYP51 gene. For example, the L98H mutation in A. fumigatus alters the architecture of the substrate access channel, significantly reducing the binding affinity of specific triazoles while retaining enough basal catalytic activity to sustain ergosterol biosynthesis[3]. Understanding these structural nuances via the biochemical assays detailed above is the only viable path to designing next-generation, resistance-breaking scaffolds.

Sources

- 1. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of a physiological substrate causes large-scale conformational reorganization in cytochrome P450 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking Immune Evasion: A Technical Whitepaper on the PD-1/PD-L1 Checkpoint Pathway

[label="1. Seed Target Cells\n(

Finalizing Technical Details

I'm now completing the technical specifications for the diagrams. I've ensured all colors, node formatting, and arrow styles adhere strictly to the defined parameters, ensuring high contrast and readability for the experts in the field. I'm focusing on validating the experimental workflow.

Finalizing Technical Specifications

I'm finalizing the technical specifications for all diagrams, ensuring strict adherence to the defined color scheme, node formatting, and arrow styles. The goal is clear, high-contrast visuals for expert review. I'm focusing on validating the experimental workflow's visual representation.

Executive Summary

The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a cornerstone of peripheral immune tolerance. However, in the context of oncology, the tumor microenvironment (TME) hijacks this axis to induce profound CD8+ T cell exhaustion, facilitating immune evasion. For drug development professionals and immunologists, understanding the precise molecular mechanics, binding kinetics, and in vitro validation methodologies of the PD-1/PD-L1 pathway is critical for developing next-generation immune checkpoint inhibitors (ICIs). This whitepaper synthesizes the structural biology of the pathway, outlines clinical biomarker thresholds, and provides rigorously validated experimental protocols for evaluating therapeutic blockade.

Molecular Mechanics of the PD-1/PD-L1 Axis

The interaction between PD-1 (expressed on activated T cells, B cells, and NK cells) and PD-L1 (upregulated on tumor cells and antigen-presenting cells) acts as a molecular "brake" on the immune system. The causality of this suppression lies in the intracellular signaling cascade triggered upon ligation.

When the T-cell receptor (TCR) engages with an MHC-antigen complex, it initiates a stimulatory cascade primarily driven by the phosphorylation of ZAP70 and PI3K. However, if PD-1 concurrently binds to PD-L1, tyrosine residues within the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) of PD-1's cytoplasmic tail become phosphorylated [1.3]. This phosphorylation creates a high-affinity docking site that recruits the protein tyrosine phosphatases SHP-1 and SHP-2.

SHP-2 physically translocates to the immunological synapse, where it directly dephosphorylates proximal TCR signaling molecules, including ZAP70, and inhibits downstream PI3K/Akt and Ras/MEK/ERK pathways[1]. The ultimate biological consequence is a stark reduction in T cell proliferation, survival, and the secretion of cytotoxic cytokines such as IL-2 and IFN-γ.

Fig 1. PD-1/PD-L1 signaling cascade leading to T cell exhaustion via SHP-2 mediated inhibition.

Quantitative Dynamics & Clinical Biomarkers

To successfully disrupt this pathway, therapeutic monoclonal antibodies (mAbs) must outcompete the endogenous PD-1/PD-L1 interaction. The endogenous binding affinity ( Kd ) of PD-1 to PD-L1 is relatively weak, ranging from 0.7 to 8.2 µM[2]. In contrast, clinically approved ICIs are engineered for extreme potency. For instance, the dissociation constants of pembrolizumab and nivolumab are 27-29 pM and 1.45-3.06 nM, respectively[2].

In the clinic, patient stratification relies heavily on immunohistochemistry (IHC) assays to quantify PD-L1 expression. The two most prominent FDA-approved companion diagnostics are the Dako 22C3 assay and the VENTANA SP263 assay. The SP263 assay, utilized primarily for atezolizumab and cemiplimab, scores the percentage of viable tumor cells (TC) showing membranous PD-L1 staining[3][4]. The 22C3 assay, paired with pembrolizumab, utilizes the Tumor Proportion Score (TPS) and the Combined Positive Score (CPS), which accounts for both tumor cells and infiltrating immune cells[3].

Table 1: Quantitative Data Summary (Affinities & IHC Thresholds)

| Parameter | Target / Reagent | Value / Threshold | Clinical/Experimental Relevance |

| Binding Affinity ( Kd ) | PD-1 / PD-L1 | 0.7 - 8.2 µM | Baseline endogenous interaction[2]. |

| Binding Affinity ( Kd ) | Pembrolizumab | 27 - 29 pM | High-affinity therapeutic blockade[2]. |

| Binding Affinity ( Kd ) | Nivolumab | 1.45 - 3.06 nM | High-affinity therapeutic blockade[2]. |

| IHC Scoring (Dako 22C3) | Pembrolizumab Companion | TPS ≥ 1% or 50%; CPS ≥ 1 or 10 | Guides NSCLC and Gastric Cancer therapy[3]. |

| IHC Scoring (VENTANA SP263) | Atezolizumab Companion | TC ≥ 1% or 50% | Guides NSCLC therapy[3][4]. |

Experimental Methodologies: Validating PD-1 Blockade In Vitro

When developing novel PD-1/PD-L1 inhibitors, researchers must progress from biochemical binding assays (e.g., SPR/Biacore) to functional cell-based assays. Below are two self-validating protocols designed to measure therapeutic efficacy with high reproducibility.

Protocol 1: PD-1/PD-L1 Blockade Reporter Assay (Jurkat NFAT-Luciferase)

Rationale: Relying solely on primary peripheral blood mononuclear cells (PBMCs) introduces unacceptable lot-to-lot variability due to heterogeneous HLA types and baseline activation states. Utilizing a genetically engineered Jurkat T cell line expressing human PD-1 and an NFAT-response element driving luciferase provides a highly reproducible proxy for TCR signaling[5][6]. Because TCR activation triggers intracellular calcium release—activating calcineurin, which dephosphorylates NFAT—luciferase expression acts as a direct, quantifiable readout of TCR rescue upon PD-1 blockade.

Step-by-Step Methodology:

-

Target Cell Seeding: Seed CHO-K1 cells stably expressing human PD-L1 and an engineered cell-surface anti-CD3 scFv (to provide artificial TCR stimulation) into a white opaque 96-well plate at 4×104 cells/well. Incubate overnight at 37°C.

-

Antibody Preparation: Prepare serial dilutions of the test anti-PD-1/PD-L1 mAb (e.g., from 10 µg/mL down to 0.001 µg/mL) in assay buffer.

-

Effector Cell Co-Culture: Remove media from the target cells. Add the serially diluted antibodies, followed immediately by 5×104 Jurkat NFAT-Luciferase PD-1+ effector cells per well.

-

Incubation: Incubate the co-culture for 6 hours at 37°C. (The 6-hour window is optimal for NFAT-driven transcription without inducing significant cell death).

-

Detection: Add a homogeneous luciferase detection reagent (e.g., Bio-Glo) directly to the wells. Incubate for 10 minutes at room temperature and read luminescence on a microplate reader. Calculate the EC50 based on the luminescence fold-induction.

Protocol 2: In Vitro T Cell Killing Assay (3D Tumor Spheroid Model)

Rationale: Standard 2D cultures fail to recapitulate the spatial barriers, extracellular matrix (ECM) density, and hypoxic gradients of the solid tumor microenvironment, which intrinsically upregulate PD-L1. Using a 3D spheroid model provides a more rigorous and physiologically relevant hurdle for effector T cell infiltration and cytotoxicity.

Step-by-Step Methodology:

-

Spheroid Formation: Seed human colorectal cancer cells (e.g., HCT116) into an ultra-low attachment or microwell 96-well plate (e.g., Millicell® Microwell) at 1,000 cells/well in ECM-supplemented media. Centrifuge briefly to aggregate cells and incubate for 4-6 days until compact spheroids form.

-

Effector Cell Preparation: Isolate primary human CD8+ T cells from healthy donor PBMCs via negative magnetic selection. Activate for 72 hours using anti-CD3/CD28 Dynabeads and low-dose IL-2 to induce endogenous PD-1 expression.

-

Co-Culture & Blockade: Pre-incubate the activated CD8+ T cells with the therapeutic anti-PD-1 mAb (10 µg/mL) for 30 minutes. Add the T cells to the spheroid wells at an Effector:Target (E:T) ratio of 5:1 or 10:1.

-

Viability Staining: Add a live-cell viability dye (e.g., Calcein AM) and a cell-impermeant dead cell dye (e.g., Propidium Iodide or SYTOX Red) to the culture.

-

Kinetic Imaging: Monitor the spheroids using a high-content live-cell imaging system (e.g., IncuCyte) over 48-72 hours. Quantify the reduction in total spheroid area and the increase in red fluorescence (dead cells) to determine the specific killing capacity rescued by the PD-1 blockade.

Fig 2. Step-by-step experimental workflow for in vitro PD-1/PD-L1 blockade and T cell killing assays.

References

-

PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment. National Center for Biotechnology Information (NIH). Available at:[Link]

-

Anti-PD-1 And Anti-PD-L1 Antibodies as Immunotherapy Against Cancer: A Structural Perspective. SciELO. Available at:[Link]

-

Comparison of SP263 and 22C3 immunohistochemistry PD-L1 assays for clinical efficacy of adjuvant atezolizumab in non-small cell lung cancer. National Center for Biotechnology Information (NIH). Available at:[Link]

-

VENTANA PD-L1 (SP263) Assay. U.S. Food and Drug Administration (FDA). Available at:[Link]

-

PD-1 PD-L1 Blockade Assay. InnoSer. Available at:[Link]

-

PD-1/PD-L1 Blockade Bioassay Platform. Creative Biolabs. Available at:[Link]

Sources

- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-PD-1 And Anti-PD-L1 Antibodies as Immunotherapy Against Cancer: A Structural Perspective [scielo.org.mx]

- 3. Comparison of SP263 and 22C3 immunohistochemistry PD-L1 assays for clinical efficacy of adjuvant atezolizumab in non-small cell lung cancer: results from the randomized phase III IMpower010 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]

- 6. PD-1/PD-L1 Blockade Bioassay Platform - Creative Biolabs [neutab.creative-biolabs.com]

The Quinazoline Scaffold in Early Drug Discovery: Mechanistic Insights and Rational Design Workflows

Abstract: The quinazoline heterocyclic core represents a highly privileged scaffold in modern medicinal chemistry. Originally popularized by first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as gefitinib and erlotinib, early research on novel quinazoline compounds has rapidly evolved to address multi-target pharmacology, allosteric modulation, and antimicrobial resistance. This whitepaper provides an in-depth technical analysis of the causality behind quinazoline design, structure-activity relationship (SAR) optimization, and self-validating experimental protocols for early-stage validation.

Mechanistic Rationale: The Causality of Quinazoline Binding

The clinical success of quinazoline derivatives is not coincidental; it is rooted in profound structural complementarity with the ATP-binding pocket of various kinases. The classic 4-anilinoquinazoline core acts as a direct ATP competitor [1].

Why the Quinazoline Core? The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for bioactivity. N1 acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region in the kinase domain (e.g., Met793 in EGFR) [2]. This interaction perfectly mimics the binding of the adenine ring of ATP. Furthermore, substitutions at the C4 position (typically an aniline ring) project into a hydrophobic pocket, dictating the selectivity profile of the compound across the kinome.

Overcoming Resistance via Structural Evolution Early research identified that tumors inevitably develop resistance to first-generation ATP-competitive quinazolines, most notably through the T790M "gatekeeper" mutation. This mutation increases the kinase's affinity for ATP, effectively outcompeting reversible inhibitors [3].

-

Covalent Strategies: Second-generation derivatives incorporated Michael acceptor groups (e.g., acrylamides) at the C6 position to form an irreversible covalent bond with Cys797.

-

Allosteric Modulation: Recent breakthroughs have shifted focus toward quinazolinones (e.g., EAI045), which act as fourth-generation allosteric inhibitors. These compounds bind to an allosteric pocket created only in the inactive, asymmetrical dimer conformation of EGFR, overcoming both T790M and C797S mutations [3].

Fig 1: Mechanism of EGFR signaling intervention by ATP-competitive quinazoline inhibitors.

Early Research & Rational Drug Design Workflow

The discovery of novel quinazoline compounds relies on a highly iterative, structure-based drug design (SBDD) workflow [5]. Modern applications demand multi-step protocols that seamlessly integrate computational predictions with empirical validation.

Fig 2: Iterative rational drug discovery workflow for novel quinazoline derivatives.

Step-by-Step Methodology: Synthesis and Screening

-

Computational Pharmacophore Modeling (In Silico): Utilize 3D-QSAR to map the steric and electrostatic fields of the target kinase [2]. Causality: By predicting the binding free energy ( ΔG ) before synthesis, researchers eliminate thermodynamically unfavorable compounds, saving significant laboratory resources.

-

Microwave-Assisted Chemical Synthesis: Traditional heating methods for quinazoline ring closure often result in low yields and long reaction times. Utilizing microwave-assisted synthesis accelerates the cyclization of anthranilic acid derivatives with formamide, improving yields by up to 40% [1].

-

Structural Validation: Confirm the synthesized core using 1 H-NMR, 13 C-NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the absence of unreacted intermediates that could cause false positives in biological assays.

-

In Vitro Kinase and Phenotypic Screening: Evaluate the compound against isolated recombinant enzymes and human cancer cell lines (e.g., MCF-7, A549) to establish both target engagement and cellular permeability [5].

Quantitative Efficacy of Quinazoline Derivatives

The versatility of the quinazoline scaffold allows it to be tuned for various therapeutic indications, from oncology to infectious diseases [4]. The table below summarizes the comparative efficacy of distinct quinazoline classes based on recent early-stage research.

| Compound Class / Substitution | Primary Target | Therapeutic Indication | Average IC50 / MIC Range | Mechanism of Action |

| 4-Anilinoquinazolines | EGFR (Wild-type) | Non-Small Cell Lung Cancer | 0.01−0.05μM | Reversible ATP-competitive inhibition at the kinase hinge region. |

| Quinazoline-Acrylamides | EGFR (T790M mutant) | Drug-Resistant NSCLC | 0.005−0.02μM | Irreversible covalent binding to Cys797. |

| Quinazolinones (e.g., EAI045) | EGFR (L858R/T790M) | Advanced NSCLC | 0.003−0.03μM | Allosteric modulation of the inactive asymmetrical dimer [3]. |

| 2,4,6-Trisubstituted Quinazolines | Bacterial Cell Wall | Antimicrobial Infection | 1.0−5.0μg/mL | Disruption of bacterial membrane integrity [1]. |

| Spiro-Quinazolines | COX-2 Enzyme | Inflammation / Analgesia | 0.5−2.0μM | Selective cyclooxygenase-2 inhibition [4]. |

Self-Validating Experimental Protocol: High-Throughput Kinase Inhibition Assay

To ensure trustworthiness and reproducibility in early drug discovery, biochemical assays must be designed as self-validating systems. The following protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for evaluating novel quinazoline compounds.

Objective: Determine the half-maximal inhibitory concentration ( IC50 ) of novel quinazolines against recombinant EGFR.